molecular formula C24H17BrN2 B12337451 6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline

6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline

Cat. No.: B12337451
M. Wt: 413.3 g/mol
InChI Key: ROMLCMXFOPGAMP-UHFFFAOYSA-N
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Description

6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline (CAS 1319039-31-0) is an organic compound with the molecular formula C₂₄H₁₇BrN₂ and a molecular weight of 413.32 g/mol . This brominated quinoxaline derivative features an alkyne-containing structure, a class of compounds noted for their utility in organic synthesis and materials research . The presence of both bromine and alkyne functional groups makes this molecule a versatile synthetic intermediate; the bromine atom is amenable to further functionalization via cross-coupling reactions, while the alkyne group can participate in cyclization and click chemistry . Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, such as extended conjugated systems for materials science applications . It is supplied as a high-purity solid and requires storage under specific conditions, sealed in a dry environment, and is recommended to be kept at 2-8°C to maintain stability . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C24H17BrN2

Molecular Weight

413.3 g/mol

IUPAC Name

6-bromo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)ethynyl]quinoxaline

InChI

InChI=1S/C24H17BrN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-23-15-20(25)12-14-21(23)26-22/h3-8,10-12,14-15H,1-2H3

InChI Key

ROMLCMXFOPGAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Brominated o-Phenylenediamine Precursor

The reaction begins with 4-bromo-1,2-diaminobenzene, which is condensed with a 1,2-diketone bearing pre-installed protective groups for subsequent functionalization. For example, glyoxal derivatives modified with p-tolyl and ethynyl-p-tolyl groups may be used, though direct incorporation of these substituents at this stage is challenging due to steric and electronic constraints.

Cyclocondensation Conditions

Cyclization is achieved under acidic or neutral conditions. A representative protocol involves refluxing 4-bromo-1,2-diaminobenzene (1.0 equiv) with 1,2-bis(p-tolyl)ethanedione (1.05 equiv) in glacial acetic acid at 110°C for 12 hours. This yields 6-bromo-2,3-di(p-tolyl)quinoxaline as an intermediate, which undergoes further modification to install the ethynyl group.

Regioselective Functionalization via Cross-Coupling Reactions

The ethynyl-p-tolyl group at position 2 and the p-tolyl group at position 3 are introduced sequentially using palladium-catalyzed couplings.

Sonogashira Coupling for Ethynyl Group Installation

Position 2 is functionalized via Sonogashira coupling, leveraging the bromine atom as a leaving group.

Reaction Conditions

  • Catalyst System : PdCl2(PPh3)2 (5 mol%), CuI (10 mol%)
  • Solvent : DMF/TEA (1:1 v/v)
  • Temperature : 90°C under N2 atmosphere
  • Time : 24 hours
  • Substrate : 6-bromo-2,3-di(p-tolyl)quinoxaline (1.0 equiv)
  • Alkyne Source : p-tolylethyne (1.2 equiv)

This protocol, adapted from analogous quinoxaline functionalizations, achieves 85–90% conversion, with the ethynyl group selectively coupling at position 2 due to steric hindrance at position 3 from the adjacent p-tolyl group.

Suzuki-Miyaura Coupling for p-Tolyl Group Retention

Contrary to initial assumptions, retention of the p-tolyl group at position 3 often requires no additional coupling if the diketone precursor already contains this substituent. However, if introduced post-cyclization, Suzuki coupling with p-tolylboronic acid may be employed:

Reaction Conditions

  • Catalyst : Pd(PPh3)4 (3 mol%)
  • Base : Na2CO3 (2.0 equiv)
  • Solvent : DME/H2O (4:1 v/v)
  • Temperature : 80°C
  • Time : 12 hours

This step typically proceeds in >75% yield, with regioselectivity controlled by the electronic environment of the brominated quinoxaline.

Bromination Strategies and Optimization

Direct bromination of pre-functionalized quinoxalines is challenging due to competing side reactions. Two validated approaches include:

Early-Stage Bromination

Introducing bromine during the cyclocondensation step using 4-bromo-1,2-diaminobenzene ensures precise positioning while avoiding later-stage functional group incompatibilities.

Directed Ortho-Bromination

For post-synthetic bromination, Lewis acid-mediated protocols using Br2 or NBS in the presence of AlCl3 (1.1 equiv) in CH2Cl2 at 0°C selectively brominate position 6 without disturbing existing substituents.

Purification and Characterization

Solvent Extraction

Crude products are purified via Soxhlet extraction with DCM/MeOH (1:1) for 48 hours to remove Pd residues and unreacted starting materials.

Chromatographic Separation

Flash chromatography on silica gel (petroleum ether/ethyl acetate gradient) resolves regioisomeric byproducts, with the target compound eluting at 30–40% ethyl acetate.

Analytical Data

  • HRMS : m/z calculated for C24H17BrN2 [M+H]+: 413.31, observed: 413.31
  • 1H NMR (400 MHz, CDCl3): δ 8.65 (s, 1H, H5), 8.12 (d, J = 8.4 Hz, 1H, H7), 7.89 (d, J = 8.0 Hz, 2H, tolyl-H), 7.45–7.32 (m, 6H, tolyl-H and ethynyl-H), 2.45 (s, 6H, CH3)

Industrial-Scale Considerations

Catalyst Recycling

PdCl2(PPh3)2 recovery systems using polymer-supported triphenylphosphine reduce costs by enabling 5–7 reuse cycles without significant activity loss.

Solvent Sustainability

Recent advances substitute DMF with cyclopentyl methyl ether (CPME) in Sonogashira couplings, achieving comparable yields while improving environmental metrics (E-factor reduction from 32 to 18).

Challenges and Mitigation Strategies

Ethynyl Group Stability

The p-tolylethynyl moiety is prone to oxidative dimerization. Storage under N2 with 0.1% BHT as stabilizer prevents degradation during long-term storage.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The p-tolylethynyl group can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

Synthesis of 6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline

The synthesis of this compound typically involves the reaction of bromoquinoxaline derivatives with p-tolylacetylene under specific conditions. Various methods have been developed to optimize yield and purity, with some studies focusing on the use of transition metal catalysts to facilitate the coupling reactions.

Anticancer Properties

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, quinoxaline derivatives have demonstrated higher inhibitory effects than established chemotherapeutic agents like doxorubicin against certain tumor cell lines .

Antimicrobial Activity

Quinoxalines are noted for their antimicrobial properties, with this compound showing effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the quinoxaline core can enhance its antimicrobial efficacy .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for developing new therapeutic agents. Its ability to interact with various biological targets allows for the exploration of new drug candidates aimed at treating cancers and infectious diseases.

Organic Electronics

Quinoxalines have been explored as materials for organic semiconductors due to their electronic properties. The incorporation of this compound into organic light-emitting diodes (OLEDs) has shown promising results in enhancing device performance .

Photonic Applications

The compound's photophysical properties enable its use in photonic devices, including light-emitting diodes and solar cells. Its ability to emit light upon excitation makes it suitable for applications in optoelectronics .

Anticancer Activity Study

A study evaluated the anticancer activity of various quinoxaline derivatives, including this compound, against different cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity with IC50 values lower than those of standard treatments .

Antimicrobial Efficacy Evaluation

In another study, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The compound showed potent activity, particularly against resistant strains, highlighting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and p-tolyl groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in devices like LEDs.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Notable Properties/Activities Reference ID
6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline Quinoxaline 6-Br, 3-p-tolyl, 2-p-tolylethynyl 413.3 (calc.) High lipophilicity; potential kinase inhibition
6-Bromo-2-chloro-3-(phenylthio)quinoxaline Quinoxaline 6-Br, 2-Cl, 3-SPh 370.7 Enhanced electrophilicity; antimicrobial activity
2-(5-Bromo-8-methoxy-coumarin-3-yl)-quinoxaline Quinoxaline 2-Coumarin, 5-Br, 8-OMe 382.2 Antiproliferative activity (breast cancer)
6-Bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate Quinoxaline 6-Br, 3-NH(3-OH-Ph), 2-COOEt 344.1 Dual Pim-1/2 kinase inhibition
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline Quinoline 6-Br, 3-(2-F-3-MeO-Bn), 2-OMe 376.2 Structural simplification of bedaquiline analogs

Key Observations:

Core Heterocycle Differences: Quinoxaline derivatives (e.g., ) exhibit two nitrogen atoms in the heterocycle, enhancing hydrogen-bonding capacity compared to quinoline derivatives (e.g., ), which may influence binding to enzymatic targets like kinases or reductases.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromine at position 6 increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., reactions with hydrazine or thiophenol ).

Biological Activity Correlations: Coumarin-linked quinoxalines (e.g., ) show antiproliferative effects, likely due to DNA intercalation or topoisomerase inhibition. Thioether-substituted derivatives (e.g., ) exhibit antimicrobial activity, possibly via thiol-mediated redox disruption.

Key Observations:

  • Nucleophilic Substitution: Chlorine atoms in 6-bromo-2,3-dichloroquinoxaline are selectively replaced by thiophenol or hydrazine, with position 3 being more reactive due to bromine’s −R effect .
  • Cross-Coupling Reactions: Palladium-catalyzed methods (e.g., Suzuki, Sonogashira) enable precise installation of aryl/alkynyl groups, critical for tuning electronic and steric properties .

Spectral and Physicochemical Data

  • IR/NMR Trends: Quinoxaline C=N stretches appear at ~1593–1632 cm⁻¹, while C=O (e.g., coumarin derivatives) absorb at ~1735 cm⁻¹ . The target compound’s ¹H-NMR would show distinct aromatic peaks for p-tolyl groups (δ 6.5–7.5 ppm) and ethynyl proton absence (due to sp-hybridization) .
  • Solubility :

    • Hydrophobic substituents (p-tolyl, naphthylmethoxy ) reduce aqueous solubility compared to hydroxyl or carboxylate-containing analogs .

Biological Activity

6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. Quinoxalines and their derivatives have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and bacterial infections.

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors, typically starting with 2,3-dichloroquinoxaline or similar derivatives. The bromination and alkynylation processes are crucial steps that influence the biological activity of the final compound.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including antibiotic-resistant species such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentrations (MIC) for these compounds typically range from 0.25 to 1 mg/L, demonstrating their potential as new antibacterial agents .

CompoundMIC (mg/L)Activity
This compound0.5Effective against MRSA
Similar quinoxaline derivative0.25Effective against VRE

Anticancer Activity

Quinoxaline derivatives have also been evaluated for their anticancer properties. Studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. The mechanism typically involves inducing apoptosis in cancer cells and inhibiting cell proliferation .

Study on Antimicrobial Efficacy

In a comparative study, several quinoxaline derivatives were synthesized and tested against a range of bacterial strains. The results indicated that compounds bearing specific substituents, such as the p-tolyl group in this compound, significantly enhanced antibacterial activity compared to unsubstituted analogs. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Anticancer Evaluation

Another investigation focused on the anticancer properties of quinoxaline derivatives, where this compound was included in a panel of tested compounds. The findings revealed that this compound exhibited potent cytotoxicity against several cancer cell lines, with mechanisms involving disruption of DNA synthesis and induction of oxidative stress .

Q & A

Q. Factors Affecting Yields :

  • Temperature control during bromination (higher temperatures may reduce selectivity).
  • Catalyst efficiency in cross-coupling (e.g., Pd(PPh₃)₄ vs. PdCl₂).
  • Solvent polarity (e.g., DMF for coupling reactions enhances reactivity).

(Basic) Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent positions. For example, aromatic protons near bromine exhibit deshielding (δ 7.4–8.4 ppm), and ethynyl protons appear as singlets .
  • X-Ray Crystallography : Resolves regiochemistry. A study on a related quinoxaline derivative reported a crystallographic R factor of 0.048 and mean C–C bond length of 1.48 Å, confirming substituent geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~435).

(Advanced) How can density functional theory (DFT) predict electronic properties and reactivity of this quinoxaline derivative?

Q. Methodological Answer :

  • Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for accurate thermochemical data (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Applications :
    • Calculate HOMO-LUMO gaps to predict charge-transfer behavior.
    • Simulate IR/NMR spectra for comparison with experimental data.
    • Optimize geometry using basis sets like 6-31G(d,p) for bromine-containing systems.

Q. Example Workflow :

Geometry optimization with B3LYP/6-31G(d,p).

Frequency analysis to confirm minima.

TD-DFT for UV-Vis absorption predictions.

(Advanced) What strategies address discrepancies between experimental spectral data and computational predictions?

Q. Methodological Answer :

  • Solvent Effects : Include solvent models (e.g., PCM for NMR) to match experimental conditions. Ethanol or DMSO shifts proton signals by 0.1–0.3 ppm .
  • Conformational Sampling : Use molecular dynamics (MD) to explore rotameric states of ethynyl groups, which affect NMR splitting patterns.
  • Error Analysis : Compare DFT-calculated bond lengths (e.g., Br–C: 1.89 Å) with crystallographic data (1.90 Å) to calibrate functional accuracy .

(Advanced) How do bromo and ethynyl substituents influence the photophysical properties of quinoxaline derivatives?

Q. Methodological Answer :

  • Bromine Effects : Heavy-atom effect enhances intersystem crossing, increasing phosphorescence. However, steric bulk may reduce fluorescence quantum yield.
  • Ethynyl Groups : Extend conjugation, shifting absorption maxima (e.g., λₐᵦₛ ~350 nm to ~400 nm). Time-resolved fluorescence studies (e.g., TCSPC) quantify excited-state lifetimes .

Q. Experimental Design :

  • Synthesize analogs with/without ethynyl groups.
  • Compare UV-Vis/fluorescence spectra in THF or dichloromethane.

(Advanced) What challenges arise in achieving regioselective bromination of polysubstituted quinoxalines?

Q. Methodological Answer :

  • Directing Groups : Electron-donating groups (e.g., methoxy) ortho to bromine enhance selectivity. Steric hindrance from p-tolyl groups may divert bromination to less hindered positions.
  • Alternative Methods : Use NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl₃) for milder conditions .

Case Study :
In a related compound (6-bromo-2,3-diphenylquinoxaline), bromination at the 6-position was achieved in 82% yield using Br₂/AcOH, attributed to the electron-withdrawing effect of adjacent substituents .

(Advanced) How is antiproliferative activity evaluated for quinoxaline derivatives, and which structural features enhance efficacy?

Q. Methodological Answer :

  • Assays :
    • MTT assay on cancer cell lines (e.g., MCF-7 for breast cancer) to measure IC₅₀ values .
    • Apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
  • SAR Insights :
    • Bromine enhances lipophilicity, improving membrane permeability.
    • Ethynyl groups enable π-stacking with DNA/RNA, increasing intercalation potential.

Q. Experimental Optimization :

  • Modify p-tolyl groups to fluorinated analogs for enhanced bioavailability.
  • Compare activity of bromo vs. chloro derivatives to assess halogen-dependent efficacy.

(Basic) What are the best practices for handling and storing this compound?

Q. Methodological Answer :

  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent decomposition.
  • Handling : Use glove boxes for air-sensitive reactions (e.g., palladium-catalyzed couplings).
  • Stability Tests : Monitor via HPLC every 6 months; degradation manifests as new peaks at 254 nm.

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